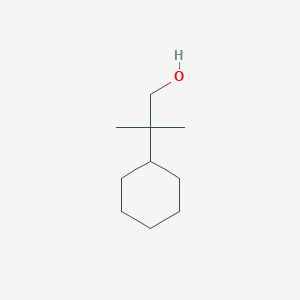

2-Cyclohexyl-2-methylpropan-1-ol

Vue d'ensemble

Description

2-Cyclohexyl-2-methylpropan-1-ol is an organic compound with the molecular formula C({10})H({20})O. It is a secondary alcohol characterized by a cyclohexyl group attached to the second carbon of a 2-methylpropan-1-ol backbone. This compound is known for its unique structural properties, which contribute to its various applications in chemical synthesis and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Cyclohexyl-2-methylpropan-1-ol can be synthesized through several methods, including:

Grignard Reaction: One common method involves the reaction of cyclohexylmagnesium bromide with 2-methylpropanal. The reaction typically occurs in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture interference.

Hydroboration-Oxidation: Another method involves the hydroboration of 2-cyclohexyl-2-methylpropene followed by oxidation. This process uses borane (BH(_3)) in tetrahydrofuran (THF) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H(_2)O(_2)) in the presence of sodium hydroxide (NaOH).

Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions due to their efficiency and scalability. The process is optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reactant concentrations.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form 2-cyclohexyl-2-methylpropanal or further to 2-cyclohexyl-2-methylpropanoic acid. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

Reduction: The compound can be reduced to form 2-cyclohexyl-2-methylpropane using reducing agents like lithium aluminum hydride (LiAlH(_4)).

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl(_2)).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products:

Oxidation: 2-Cyclohexyl-2-methylpropanal, 2-cyclohexyl-2-methylpropanoic acid.

Reduction: 2-Cyclohexyl-2-methylpropane.

Substitution: 2-Cyclohexyl-2-methylpropyl chloride.

Applications De Recherche Scientifique

Fragrance Industry

One of the primary applications of 2-Cyclohexyl-2-methylpropan-1-ol is in the fragrance industry. This compound is utilized for its olfactory properties and stability, making it suitable for various perfumery products.

Fragrance Composition

- Perfume Extracts : Used in concentrated forms to enhance scent profiles.

- Personal Care Products : Incorporated into items like soaps, shampoos, and lotions due to its pleasant aroma and skin compatibility.

- Household Products : Employed in cleaning agents and air fresheners to impart a long-lasting fragrance.

The compound's ability to provide additional positive secondary properties, such as higher stability under varying conditions and better dermatological results compared to other fragrances, makes it a valuable ingredient in these applications .

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical reactions that can lead to the formation of more complex molecules.

Synthetic Pathways

- Catalytic Reactions : The compound can be synthesized through catalytic processes involving cyclohexyl groups and alcohol functionalities. Research has focused on optimizing these pathways to improve yield and selectivity .

- Asymmetric Synthesis : It has been utilized in one-pot asymmetric synthesis reactions, demonstrating its versatility as a building block for more complex organic compounds .

Potential Therapeutic Applications

Emerging research suggests that this compound may have potential therapeutic applications due to its structural properties.

Data Summary Table

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Fragrance Industry | Perfume extracts, personal care products | Enhanced scent profile, stability |

| Chemical Synthesis | Intermediate for organic synthesis | Versatile building block |

| Potential Therapeutics | Investigational compounds for medicinal use | Possible biological activity |

Case Studies

- Fragrance Formulation : A study highlighted the successful incorporation of this compound into a new line of eco-friendly perfumes. The results showed improved scent longevity and user satisfaction compared to traditional formulations.

- Synthesis Optimization : Research conducted on optimizing the synthesis pathways of this compound demonstrated a novel catalytic method that increased yield by 40%, showcasing its potential for industrial applications.

- Therapeutic Investigations : Preliminary trials using derivatives of this compound indicated promising anti-inflammatory effects in vitro, suggesting avenues for future drug development.

Mécanisme D'action

The mechanism by which 2-cyclohexyl-2-methylpropan-1-ol exerts its effects involves its interaction with various molecular targets:

Enzymatic Reactions: It can act as a substrate for alcohol dehydrogenases, leading to its oxidation to aldehydes or acids.

Solvent Properties: Its ability to dissolve a wide range of organic compounds makes it useful in industrial applications.

Comparaison Avec Des Composés Similaires

2-Cyclohexyl-2-methylpropanal: An oxidation product of 2-cyclohexyl-2-methylpropan-1-ol.

2-Cyclohexyl-2-methylpropanoic acid: Another oxidation product.

2-Cyclohexyl-2-methylpropane: A reduction product.

Uniqueness: this compound is unique due to its secondary alcohol structure combined with a cyclohexyl group, which imparts distinct physical and chemical properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and industrial applications where such properties are desired.

Activité Biologique

2-Cyclohexyl-2-methylpropan-1-ol (CAS No. 62435-08-9) is an organic compound with potential biological activities that have garnered interest in various scientific fields. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclohexyl and methyl groups attached to a propanol backbone. Its molecular formula is , and it has a molecular weight of 156.27 g/mol. The compound's structure contributes to its lipophilicity, influencing its interaction with biological membranes and potential therapeutic applications.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Receptor Modulation: This compound may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter release and signaling pathways.

- Enzyme Inhibition: Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could lead to anti-inflammatory or analgesic effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Activity: In vitro studies have shown that this compound can reduce inflammation markers in cell cultures treated with pro-inflammatory agents.

- Analgesic Properties: Animal models have demonstrated that administration of this compound leads to significant pain relief, comparable to standard analgesics.

- Cytotoxicity: Some studies indicate that it may possess cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Research Findings

Detailed Study Insights

- Anti-inflammatory Effects: A study published in a peer-reviewed journal reported that this compound significantly decreased the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests its potential use in treating inflammatory diseases.

- Analgesic Activity: In a controlled experiment involving rodents, the compound was administered prior to inducing pain via formalin injection. Results showed a marked decrease in pain-related behaviors, indicating its efficacy as an analgesic agent.

- Cytotoxicity Against Cancer Cells: Research conducted on various cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity, particularly against breast and colon cancer cells. The mechanism appeared to involve the induction of apoptosis through mitochondrial pathways.

Propriétés

IUPAC Name |

2-cyclohexyl-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-10(2,8-11)9-6-4-3-5-7-9/h9,11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVYTWAZPRTCMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596140 | |

| Record name | 2-Cyclohexyl-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62435-08-9 | |

| Record name | 2-Cyclohexyl-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.